molecular formula C20H23N3O4S B2840923 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1251609-11-6

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2840923
CAS No.: 1251609-11-6
M. Wt: 401.48
InChI Key: XVXLNRWOHTZOCV-UHFFFAOYSA-N
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Description

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features an indole moiety, a piperidine sulfonyl group, and a dihydropyridinone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole moiety, the introduction of the piperidine sulfonyl group, and the construction of the dihydropyridinone ring. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often involve heating under reflux, stirring, and purification through techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification methods such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated structure. Substitution reactions can introduce a wide variety of new functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.

    Biology: Due to its structural features, the compound may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial effects.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may play a key role in binding to these targets, while the piperidine sulfonyl group and dihydropyridinone structure could influence the compound’s overall activity and selectivity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan or serotonin, share structural similarities with 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one.

    Piperidine Sulfonyl Compounds: Compounds like piperidine sulfonamide or piperidine sulfonyl chloride also feature the piperidine sulfonyl group.

    Dihydropyridinone Derivatives: Compounds such as dihydropyridinone or related heterocycles share the dihydropyridinone structure.

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct structural features, which may confer unique biological activities and chemical reactivity. This makes the compound a valuable target for further research and development in various scientific fields.

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-19-9-8-17(28(26,27)22-11-4-1-5-12-22)14-21(19)15-20(25)23-13-10-16-6-2-3-7-18(16)23/h2-3,6-9,14H,1,4-5,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXLNRWOHTZOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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